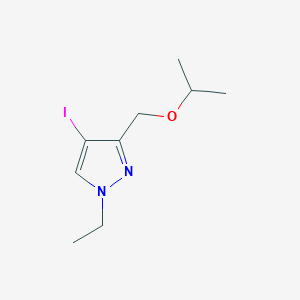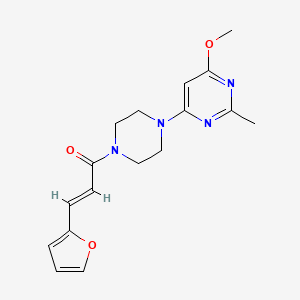![molecular formula C18H19N5OS B2449508 N-{[3-(1-metil-1H-pirazol-4-il)pirazin-2-il]metil}-2-(benciltio)acetamida CAS No. 2034370-65-3](/img/structure/B2449508.png)
N-{[3-(1-metil-1H-pirazol-4-il)pirazin-2-il]metil}-2-(benciltio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a pyrazolyl group, and a pyrazinyl group
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
Target of Action
The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a protein kinase that plays a crucial role in the immune response and has been linked to various disorders, including cancer .
Mode of Action
The compound acts as an inhibitor of HPK1 . By binding to the active site of the kinase, it prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways controlled by HPK1 .
Biochemical Pathways
The inhibition of HPK1 affects several biochemical pathways, particularly those involved in immune response and cell proliferation . The exact downstream effects can vary depending on the cellular context, but they generally involve a reduction in inflammatory responses and a potential slowdown in the growth of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of immune response and cell proliferation . By inhibiting HPK1, the compound can potentially reduce inflammation and slow down the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Formation of the pyrazolyl group: This involves the cyclization of appropriate precursors, such as hydrazine and 1,3-diketones.
Formation of the pyrazinyl group: This can be synthesized by reacting appropriate diamines with diketones.
Coupling reactions: The final step involves coupling the benzylthio group with the pyrazolyl and pyrazinyl groups under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinyl group can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazinyl derivatives.
Substitution: Substituted benzylthio derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylthio)-N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but lacks the methyl group on the pyrazolyl ring.
2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)acetamide: Similar structure but contains a pyridinyl group instead of a pyrazinyl group.
Uniqueness
2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of both the pyrazolyl and pyrazinyl groups, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-23-11-15(9-22-23)18-16(19-7-8-20-18)10-21-17(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXREVYLKLQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)
![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2449432.png)
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)
![(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide](/img/structure/B2449434.png)

![Dimethyl({[2-(thiophen-3-YL)phenyl]methyl}sulfamoyl)amine](/img/structure/B2449440.png)
![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)
![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)


